6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
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Overview
Description
6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. Solvents like ethanol and ethylene glycol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved can include inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure but differ in their functional groups and side chains.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in their nitrogen positioning and additional substituents.
Uniqueness
6-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)HEXANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N3O2S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(21-12-10-15-7-3-1-4-8-15)9-5-2-6-13-23-19(25)18-16(11-14-27-18)22-20(23)26/h1,3-4,7-8,11,14H,2,5-6,9-10,12-13H2,(H,21,24)(H,22,26) |
InChI Key |
DFAIALAJBUSVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
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